molecular formula C14H23NO B3869334 N-tert-butyl-4-phenoxybutan-1-amine

N-tert-butyl-4-phenoxybutan-1-amine

Cat. No.: B3869334
M. Wt: 221.34 g/mol
InChI Key: QWPFSABAAGLGDN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-phenoxybutan-1-amine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. This amine features a tert-butyl group attached to the nitrogen atom and a phenoxybutyl chain, a structure that suggests potential for central nervous system (CNS) activity and bioavailability. Researchers are exploring its utility as a building block or precursor for the development of novel therapeutic agents. While specific mechanistic studies on this compound are pending, its structural features are shared with other biologically active N-tert-butyl amines. Notably, the well-known compound N-tert-butyl-α-phenylnitrone (PBN) is a potent free radical scavenger and spin trap agent that has demonstrated significant neuroprotective, anti-inflammatory, and anti-aging effects in various experimental models . PBN has been shown to inhibit the catalytic activity of COX-2 and can penetrate the blood-brain barrier , making it a valuable tool for studying oxidative stress and inflammation in neurological contexts . Although this compound is a distinct molecular entity, its design may draw inspiration from the proven bioactivity of this chemical class, positioning it as a candidate for investigating pathways related to oxidative stress and inflammatory response. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-4-phenoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-14(2,3)15-11-7-8-12-16-13-9-5-4-6-10-13/h4-6,9-10,15H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFSABAAGLGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-phenoxybutan-1-amine typically involves the reaction of tert-butylamine with 4-phenoxybutan-1-ol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic substitution reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-phenoxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines with different degrees of substitution.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-4-phenoxybutan-1-one, while reduction could produce this compound derivatives with different alkyl groups.

Scientific Research Applications

N-tert-butyl-4-phenoxybutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-phenoxybutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The phenoxy group can participate in hydrogen bonding and other interactions, affecting the overall activity and efficacy of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of N-tert-butyl-4-phenoxybutan-1-amine (inferred properties) with three structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/mL) CAS RN
This compound* C14H23NO ~221.34† N/A N/A Not provided
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine C18H31NO 277.45‡ N/A N/A 418787-06-1
N-Methyl-tert-butylamine C5H13N 87.16 67–69 0.727 14610-37-8
Methyl 4-tert-butylbenzoate C12H16O2 192.25 N/A 0.99 26537-19-9

Notes:

  • *Inferred properties for the target compound based on structural analogs.
  • †Calculated from molecular formula C14H23NO.
  • ‡Molecular weight derived from CAS 418787-06-1 .
Key Observations:

Molecular Weight and Complexity: The target compound (C14H23NO) is intermediate in size between the simpler N-Methyl-tert-butylamine (C5H13N) and the bulkier N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine (C18H31NO). Increased molecular weight correlates with higher boiling points and lower volatility, as seen in N-Methyl-tert-butylamine (bp 67–69°C) compared to the phenoxy-containing analogs . Methyl 4-tert-butylbenzoate (C12H16O2) has a lower molecular weight than the phenoxybutanamine derivatives but a higher density (0.99 g/mL) due to its ester functional group .

Functional Group Influence: Amine vs. Ester: N-Methyl-tert-butylamine exhibits higher basicity due to its tertiary amine group, whereas Methyl 4-tert-butylbenzoate’s ester moiety renders it more polar and less reactive in nucleophilic substitutions .

Q & A

Q. What are the standard synthetic routes for N-tert-butyl-4-phenoxybutan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-phenoxybutan-1-ol derivatives and tert-butylamine. For example, reacting 4-phenoxybutan-1-ol with tert-butylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a catalyst like potassium carbonate can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 alcohol-to-amine) are critical to minimize side reactions such as over-alkylation. Purification via column chromatography or recrystallization ensures >95% purity. Comparative studies suggest that substituting tert-butylamine for other amines (e.g., n-butylamine) alters steric effects, impacting reaction kinetics .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure:

  • ¹H NMR : Peaks at δ 1.05–1.15 ppm (9H, singlet for tert-butyl) and δ 3.40–3.60 ppm (2H, triplet for amine-adjacent CH₂).
  • ¹³C NMR : Signals at ~45 ppm (tert-butyl C) and ~70 ppm (phenoxy ether C-O). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 250.2). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, particularly for detecting unreacted alcohol or amine precursors .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors or dust.
  • Store at 2–8°C in airtight containers, away from oxidizing agents.
  • In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation. Safety Data Sheets (SDS) for analogous amines emphasize flammability risks (flash point ~150°C) and recommend CO₂ fire extinguishers .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

Methodological Answer: Byproducts such as dialkylated amines or oxidized phenoxy derivatives arise from excess tert-butylamine or residual moisture. Strategies include:

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity.
  • Solvent Optimization : Replace DMF with THF to reduce polarity, lowering oxidation side reactions.
  • In Situ Monitoring : Employ FT-IR to track the disappearance of the hydroxyl group (3400 cm⁻¹) in the alcohol precursor. Kinetic studies show a 20% yield improvement when reactions are conducted under nitrogen to prevent oxidation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the molecule’s electrostatic potential surfaces, identifying nucleophilic sites (e.g., the amine group). Molecular docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways. PubChem-derived InChI data (e.g., InChI=1S/C14H23NO/c1-14(2,3)15-10-8-9-12-16-13-6-4-5-7-11-13/h4-7,11,15H,8-10,12H2,1-3H3) enable precise modeling of steric hindrance from the tert-butyl group .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

Methodological Answer: Discrepancies in cytotoxicity or receptor binding assays may stem from impurities or stereochemical variations. Approaches include:

  • Batch Reproducibility Tests : Compare results across multiple synthetic batches using HPLC-MS to confirm consistency.
  • Chiral Separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers if racemic mixtures are suspected.
  • Bioassay Controls : Include reference standards (e.g., N-acetyl Norfentanyl for opioid receptor studies) to validate assay conditions .

Q. What strategies are effective for functionalizing the phenoxy or tert-butyl groups in this compound?

Methodological Answer:

  • Phenoxy Modifications : Electrophilic aromatic substitution (e.g., nitration at the para position using HNO₃/H₂SO₄) introduces nitro groups for further reduction to amines.
  • tert-Butyl Replacement : Acidic hydrolysis (HCl/EtOH, reflux) removes the tert-butyl group, yielding a primary amine intermediate for re-alkylation.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-tolylboronic acid) extend the aromatic system, enhancing π-π stacking in material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-4-phenoxybutan-1-amine
Reactant of Route 2
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